molecular formula C19H14F2N4OS B12130560 4-{5-[(2,6-difluorobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl}pyridine

4-{5-[(2,6-difluorobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl}pyridine

Cat. No.: B12130560
M. Wt: 384.4 g/mol
InChI Key: CXOSAMLGQGYHSW-UHFFFAOYSA-N
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Description

4-{5-[(2,6-difluorobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl}pyridine is a complex organic compound that features a triazole ring, a pyridine ring, and a furan ring. The presence of these heterocyclic structures makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(2,6-difluorobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl}pyridine typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts alkylation reaction.

    Attachment of the Difluorobenzyl Group: This step involves a nucleophilic substitution reaction where the difluorobenzyl group is attached to the sulfur atom.

    Formation of the Pyridine Ring: The final step involves the formation of the pyridine ring through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the difluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{5-[(2,6-difluorobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl}pyridine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological processes, particularly those involving sulfur-containing compounds.

Mechanism of Action

The mechanism of action of 4-{5-[(2,6-difluorobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group can enhance binding affinity through hydrophobic interactions, while the triazole and pyridine rings can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    4-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl}pyridine: Similar structure but with chlorine atoms instead of fluorine.

    4-{5-[(2,6-difluorobenzyl)sulfanyl]-4-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl}pyridine: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

The presence of the difluorobenzyl group in 4-{5-[(2,6-difluorobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl}pyridine can enhance its binding affinity and specificity for certain molecular targets, making it a unique and valuable compound for research and development.

Properties

Molecular Formula

C19H14F2N4OS

Molecular Weight

384.4 g/mol

IUPAC Name

4-[5-[(2,6-difluorophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C19H14F2N4OS/c20-16-4-1-5-17(21)15(16)12-27-19-24-23-18(13-6-8-22-9-7-13)25(19)11-14-3-2-10-26-14/h1-10H,11-12H2

InChI Key

CXOSAMLGQGYHSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4)F

Origin of Product

United States

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